3-(Cyanomethyl)benzene-1-sulfonyl chloride

Übersicht

Beschreibung

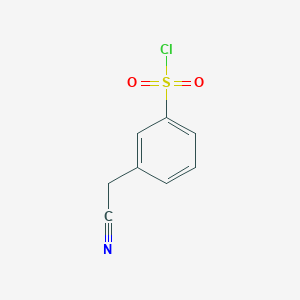

3-(Cyanomethyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H6ClNO2S. It is a derivative of benzene sulfonyl chloride, featuring a cyanomethyl group at the meta position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyanomethyl)benzene-1-sulfonyl chloride typically involves the chlorination of 3-(Cyanomethyl)benzenesulfonic acid. One common method is the reaction of 3-(Cyanomethyl)benzenesulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

3-(Cyanomethyl)benzenesulfonic acid+SOCl2→3-(Cyanomethyl)benzene-1-sulfonyl chloride+SO2+HCl

Industrial Production Methods

In industrial settings, the production of this compound can be optimized using continuous flow processes. These methods offer better control over reaction parameters, improved safety, and higher yields. For example, the use of 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination has been explored .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Cyanomethyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines and alcohols. The reaction typically occurs under mild conditions, often in the presence of a base such as pyridine.

Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are used, often in the presence of a Lewis acid catalyst like FeBr3.

Major Products Formed

Sulfonamides: Formed from nucleophilic substitution with amines.

Nitro and Halogenated Derivatives: Formed from electrophilic aromatic substitution reactions.

Wissenschaftliche Forschungsanwendungen

3-(Cyanomethyl)benzene-1-sulfonyl chloride is a chemical compound used in the synthesis of various organic molecules with potential biological activities . It's used as a building block in the creation of complex molecules for drug discovery and materials science .

Methods of Preparation

- Environmentally Friendly Method A method for preparing sulfonyl chloride involves oxidation and chlorination of N-chlorosuccinimide under acidic conditions using S-alkyl isothiourea salt as a raw material . This method uses readily available materials, is easy to handle, and does not produce toxic by-products, making it suitable for large-scale industrial production. The resulting compound can be used as an organic matter, dye, antibacterial agent, or raw material for plant growth regulators .

- From Isothiocyanatobenzene Sulfonyl chlorides can be synthesized starting from isothiocyanatobenzenes. This involves reacting sodium ethoxide and cyanamide in ethanol, followed by the addition of the isothiocyanatobenzene. The mixture is stirred, then iodomethane is added, and the reaction is further stirred under reflux and at room temperature to yield phenylcarbamimidothioic acid methyl esters .

Examples of Applications

- Antimicrobial Agents Sulfonyl chloride derivatives have been explored for their antimicrobial properties. For instance, 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives have been synthesized and evaluated for their antimicrobial activity against Gram-positive bacterial strains and C. albicans .

- Herbicides Sulfonyl chlorides are used in the synthesis of sulfonanilides, which exhibit herbicidal activity .

- Yellow Fever Virus Inhibitors Sulfonyl triazoles have been identified as potential inhibitors of the yellow fever virus .

- Building block 3-Cyanobenzene-1-sulfonyl chloride can be used as a starting material in the synthesis of various compounds . For example, it can be used in the preparation of 3-(3-Cyano-benzenesulfonylamino)-4-methoxy-N-phenyl-benzamide .

Wirkmechanismus

The mechanism of action of 3-(Cyanomethyl)benzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide bonds. This reactivity is exploited in various chemical syntheses and modifications of biomolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Benzene-1-sulfonyl chloride

- 3-Bromobenzenesulfonyl chloride

- 3-Cyanobenzenesulfonyl chloride

Uniqueness

3-(Cyanomethyl)benzene-1-sulfonyl chloride is unique due to the presence of the cyanomethyl group, which imparts distinct reactivity and properties compared to other benzene sulfonyl chlorides

Biologische Aktivität

3-(Cyanomethyl)benzene-1-sulfonyl chloride is an organic compound characterized by the presence of a cyanomethyl group and a sulfonyl chloride functional group attached to a benzene ring. This compound, like other sulfonyl chlorides, exhibits electrophilic behavior, making it a valuable reagent in various chemical reactions, particularly in organic synthesis. Understanding its biological activity is crucial for its application in pharmaceuticals and other fields.

- Chemical Formula : C9H8ClN

- CAS Number : 28338-22-9

- Functional Groups : Sulfonyl chloride (-SO2Cl), cyanomethyl (-CH2CN)

The biological activity of this compound primarily stems from its electrophilic nature. The sulfonyl chloride group can undergo nucleophilic substitution reactions, allowing the compound to interact with various biological molecules. This interaction can lead to modifications in proteins and other biomolecules, potentially altering their function.

Biological Activity Overview

Research indicates that compounds containing sulfonyl chloride groups often exhibit significant biological properties, including antibacterial, antifungal, and anticancer activities. The following sections detail specific findings related to the biological activity of this compound.

Antifungal Activity

Research has indicated that related compounds can inhibit fungal growth by disrupting cellular processes. For instance, studies on quinone methides have shown strong antifungal effects against Candida species by interfering with hyphal formation and membrane integrity . While direct studies on this compound are lacking, its structural similarities suggest potential antifungal applications.

Anticancer Activity

Some derivatives of sulfonyl chlorides have exhibited promising anticancer properties. For example, compounds with similar functional groups have been tested against various cancer cell lines, showing significant cytotoxic effects. The mechanism often involves the induction of apoptosis or inhibition of cell proliferation.

Research Findings and Case Studies

Eigenschaften

IUPAC Name |

3-(cyanomethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2S/c9-13(11,12)8-3-1-2-7(6-8)4-5-10/h1-3,6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJVGOWVIEWCNEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.